Comparative Synthetic Utility: 6-Bromo-3-chloro-5-methyl-1H-indazole vs. 5-Methyl-1H-indazole in Cross-Coupling Reactions
6-Bromo-3-chloro-5-methyl-1H-indazole possesses two distinct halogen substituents (Br at position 6, Cl at position 3) that serve as orthogonal handles for sequential cross-coupling reactions, a feature absent in simpler indazoles like 5-methyl-1H-indazole. A study on metal-free regioselective halogenation demonstrated that poly-halogenated indazoles enable highly selective synthesis of mono- and poly-halogenated products, with reported yields ranging from moderate to excellent [1]. This dual-halogen pattern is expected to provide enhanced synthetic versatility for complex molecule construction compared to mono-halogenated or non-halogenated analogs.
| Evidence Dimension | Number of distinct halogen handles for orthogonal cross-coupling |
|---|---|
| Target Compound Data | Two (Br at C6, Cl at C3) |
| Comparator Or Baseline | 5-Methyl-1H-indazole: Zero halogens |
| Quantified Difference | Target compound provides two orthogonal cross-coupling sites vs. none for comparator |
| Conditions | Metal-free regioselective halogenation studies on 2H-indazoles |
Why This Matters
Enables sequential, site-selective functionalization in multi-step syntheses of complex drug candidates, reducing the number of synthetic steps and improving overall yield compared to mono-halogenated or non-halogenated starting materials.
- [1] All Journals. An unprecedented metal-free regioselective halogenation of 2H-indazoles. 2023. View Source
